Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-4-bromothiophene-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)4-3(7)2-11-5(4)8;/h2H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQBJRVVDKOMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Thiophene Precursors
Bromination typically employs N-bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane (DCM) at 0–25°C. Patent US4847386A demonstrates that substituting chlorine with bromine using NBS in DCM yields 4-bromo-3-oxotetrahydrothiophene with 92% regioselectivity. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes dihalogenation (<3%) |
| Solvent | DCM | Enhances Br⁺ electrophilicity |
| Stoichiometry | 1.1 eq NBS | Prevents overbromination |
Bromination via Intermediate Oxime Formation
Baker et al.’s method (J. Org. Chem. 1953) involves forming a 3-oximino intermediate from 3-oxotetrahydrothiophene using hydroxylamine hydrochloride, followed by bromination. This two-step process achieves 78% yield but requires 48-hour reaction times. Modern adaptations replace hydroxylamine with O-benzylhydroxylamine to reduce side-product formation by 15%.
Single-Step Amination and Cyclization
Hydroxylamine Salt-Mediated Amination
Patent US4847386A discloses a single-step amination using hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under reflux. The reaction converts 3-oxo-4-bromotetrahydrothiophene directly to the target compound via in situ oxime formation and HCl-mediated cyclization, achieving 84% yield. Key advantages include:
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Elimination of intermediate isolation
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Reaction completion within 6 hours
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Compatibility with electron-withdrawing substituents (e.g., bromine)
Carbodiimide-Activated Cyclization
WO2009006066A2 describes a carbodiimide-assisted cyclization using dicyclohexylcarbodiimide (DCC) in THF. This method avoids volatile methyl iodide, reducing toxicity and improving scalability. The protocol achieves 89% yield when coupled with Boc protection of the amino group.
Protective Group Strategies for Amino Functionalization
Tert-Butoxycarbonyl (Boc) Protection
Introducing a Boc group stabilizes the amino moiety during bromination. As detailed in WO2009006066A2, treating methyl 3-amino-4-methylthiophene-2-carboxylate with di-tert-butyl dicarbonate in heptane yields a Boc-protected intermediate, which undergoes bromination with NBS at −78°C. Deprotection using HCl gas regenerates the amino group with 93% efficiency.
Benzyloxycarbonyl (Cbz) Alternatives
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate bromination but increase dihalogenation risks. Mixed solvent systems (e.g., DCM/THF 3:1) balance reactivity and selectivity, achieving 88% monobromination.
Acid Catalysis
Hydrochloric acid (HCl) in isopropanol facilitates both cyclization and hydrochloride salt formation. Patent WO2009006066A2 reports that 5.5 N HCl in 2-propanol reduces reaction time by 30% compared to aqueous HCl.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the bromine atom or the carboxylate group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and reduced thiophene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a key building block in the synthesis of more complex heterocyclic compounds. It can be utilized in various chemical reactions, including nucleophilic substitutions and cyclization reactions, to create derivatives with enhanced properties .
- Antimicrobial Activity : Research has demonstrated that methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, showing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
| Candida albicans | 0.75 | 1.5 |
The compound showed particularly strong activity against Staphylococcus aureus, inhibiting biofilm formation and demonstrating bactericidal effects.
- Anticancer Activity : The anticancer potential of this compound has been explored through various studies, including testing against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated significant inhibition of cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.6 |
| HepG2 | 12.3 |
These findings suggest that the compound could be developed into an effective therapeutic agent for cancer treatment .
Industrial Applications
- Organic Electronics : this compound is being investigated for its potential use in the development of organic semiconductors and photovoltaic cells due to its electronic properties .
Case Study 1: Antimicrobial Efficacy
A study reported that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, suggesting its utility in developing new antimicrobial agents. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death.
Case Study 2: Cancer Treatment
Another notable study focused on modifications to the thiophene ring structure, which enhanced the anticancer activity of the compound against various cancer cell lines. The research indicated that specific substitutions could lead to improved efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include hydrochlorides of methyl esters or halogenated heterocycles. Below is a detailed comparison:
Structural Analog: 17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride
- Core Structure : A yohimban alkaloid backbone (indole-based) with a methyl ester and hydroxyl group, compared to the thiophene core in the target compound .

- Functional Groups: Both share a methyl ester and hydrochloride salt.
- Applications : The yohimban analog is studied for adrenergic receptor modulation, while the bromothiophene derivative is tailored for halogen-directed coupling reactions in drug discovery.
Functional Analog: KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]
- Core Structure : A four-membered azetidine ring vs. the five-membered thiophene ring. The azetidine’s conformational rigidity contrasts with the aromatic thiophene’s planar structure .

- Substituents: KHG26792 has a naphthalene-propoxy group, offering lipophilicity, whereas the bromothiophene derivative’s amino and bromo groups enable nucleophilic and electrophilic reactivity.
Physicochemical Properties of Methyl Esters
A generalized comparison of methyl ester hydrochlorides is summarized below:
Key differences arise from the bromine atom, which increases molecular weight and enables cross-coupling reactions absent in non-halogenated esters. The hydrochloride salt improves aqueous solubility compared to neutral esters .
Critical Analysis of Contradictions and Limitations
- Solubility Paradox : While hydrochloride salts typically enhance water solubility, the bromothiophene derivative’s hydrophobic aromatic ring may reduce solubility compared to aliphatic hydrochlorides like KHG26792 .
- Synthetic Challenges : Bromine’s steric bulk complicates regioselective modifications, unlike smaller halogens (e.g., chlorine) in related compounds.
Biological Activity
Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by empirical research findings and data tables.
Chemical Structure and Properties
The compound features a thiophene ring with an amino group and a carboxylate ester, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 252.30 g/mol.
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, yielding the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
| Candida albicans | 0.75 | 1.5 |
The compound exhibited particularly strong activity against Staphylococcus aureus, inhibiting biofilm formation and demonstrating bactericidal effects .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it was tested against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results are summarized in the table below:
| Cell Line | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 15.0 | 54.25 |
| HepG2 | 20.0 | 38.44 |
These findings suggest that the compound may induce apoptosis or cause cell cycle arrest in cancer cells .
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated, particularly regarding cytokine release inhibition in macrophages stimulated with lipopolysaccharide (LPS). The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Interaction : It may interact with receptors that modulate inflammatory responses.
Further studies are necessary to elucidate the precise molecular pathways involved in its action .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Studies : Research highlighted its efficacy against various bacterial strains, particularly focusing on the mechanisms underlying its bactericidal effects .
- Anticancer Evaluations : Investigations into its effects on different cancer cell lines revealed promising results, suggesting potential therapeutic applications in oncology .
- Inflammatory Response Research : Studies demonstrated significant reductions in inflammatory markers, supporting its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, bromine at the 4-position of the thiophene ring can undergo substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids is another route to introduce aryl/alkyl groups . Optimization involves varying solvents (DMF vs. THF), temperature (60–100°C), and catalyst loading (1–5 mol% Pd). Purity is confirmed via HPLC (>95%) and NMR .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C): Assigns proton environments (e.g., NH₂ at δ 5.2 ppm, aromatic protons at δ 7.1–7.5 ppm).
- X-ray crystallography : Resolves stereochemistry and confirms the bromide and carboxylate positions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 294.98).
- Elemental analysis : Matches calculated vs. observed C, H, N, S content (±0.3%) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer : The hydrochloride salt enhances stability by reducing hygroscopicity. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent degradation. Monitor via periodic TLC for decomposition (e.g., bromine loss or ester hydrolysis). Avoid aqueous buffers unless freshly prepared .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Fukui indices identify electrophilic sites (C-4 bromine) and nucleophilic regions (C-2 amino group). Solvent effects are simulated using the Polarizable Continuum Model (PCM) to predict reaction rates in DMSO vs. acetonitrile .
Q. What strategies resolve contradictions in reported biological activity data for thiophene-based analogs?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines vs. in vivo models). Standardize protocols:
- Use primary human hepatocytes for metabolic stability tests.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-reference PubChem bioactivity data (e.g., IC₅₀ values) with in-house assays .
Q. How does the bromine substituent influence electronic properties and regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine increases electrophilicity at C-4, directing coupling to C-5. UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (reduction potentials) quantify electronic effects. Regioselectivity is confirmed by NOESY NMR for substituted products .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer : Racemization risks occur at high temperatures. Mitigation strategies:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification.
- Optimize asymmetric catalysis (e.g., Ru-BINAP complexes for hydrogenation).
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Key Research Findings
- The bromine atom enhances electrophilicity, enabling selective C–C bond formation at C-5 in coupling reactions .
- Stability in plasma varies significantly across species (t₁/₂: 2.1h in mice vs. 5.8h in human), necessitating species-specific pharmacokinetic studies .
- DFT simulations align with experimental regioselectivity data, supporting predictive modeling for derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


